3-Amino-6-bromopyrazin-2(1H)-one chemical properties
3-Amino-6-bromopyrazin-2(1H)-one chemical properties
An In-depth Technical Guide to 3-Amino-6-bromopyrazin-2(1H)-one: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Amino-6-bromopyrazin-2(1H)-one, a heterocyclic building block of significant interest to the pharmaceutical and life sciences research communities. The document delineates its core chemical and physical properties, expected spectroscopic characteristics, and general synthetic strategies. Emphasis is placed on the molecule's reactivity, particularly its utility as a versatile intermediate for constructing more complex molecules, such as those used in the development of protein degraders.[1] This guide serves as a foundational resource for researchers and drug development professionals aiming to leverage this compound in their synthetic and medicinal chemistry programs.
Core Chemical Identity and Physicochemical Properties
3-Amino-6-bromopyrazin-2(1H)-one is a substituted pyrazinone, a class of heterocyclic compounds that are integral to many biologically active molecules.[2] Its structure incorporates a pyrazine ring with an amino group, a bromine atom, and a ketone functionality, presenting multiple points for synthetic modification. This trifunctional nature makes it a valuable intermediate in synthetic chemistry.
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 3-Amino-6-bromopyrazin-2(1H)-one | N/A |
| CAS Number | 21943-14-6 | [1] |
| Molecular Formula | C₄H₄BrN₃O | [1] |
| Molecular Weight | 190.00 g/mol | [1] |
| Appearance | Yellow crystalline powder (based on related compounds) | [3] |
| Purity | Typically available at ≥95% | [1] |
| Storage | Store at 2-8°C, often under an inert atmosphere | [4][5] |
Spectroscopic Characterization Profile (Expected)
While dedicated, peer-reviewed spectral data for 3-Amino-6-bromopyrazin-2(1H)-one is not widely published, its structure allows for the prediction of key spectroscopic features. Researchers synthesizing or utilizing this compound can use the following expected characteristics as a guide for structural verification.
| Technique | Feature | Expected Characteristics |
| ¹H NMR | Aromatic Proton | A single peak (singlet) in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the proton at the C5 position of the pyrazinone ring. |
| Amine Protons | A broad singlet corresponding to the two protons of the primary amine (-NH₂). Its chemical shift can vary and it may be exchangeable with D₂O. | |
| Amide Proton | A signal corresponding to the proton on the ring nitrogen (-NH-). Its chemical shift can also be variable and is D₂O exchangeable. | |
| ¹³C NMR | Carbonyl Carbon | A signal in the downfield region (typically δ 150-170 ppm) for the C=O carbon (C2). |
| Ring Carbons | Signals corresponding to the four unique carbons of the pyrazine ring. The carbon bearing the bromine (C6) would be shifted due to the halogen's electronegativity. | |
| FT-IR | N-H Stretching | Broad peaks in the 3200-3500 cm⁻¹ region corresponding to the amine and amide N-H bonds. |
| C=O Stretching | A strong, sharp absorption peak around 1650-1700 cm⁻¹ characteristic of the amide/lactam carbonyl group. | |
| C=N/C=C Stretching | Peaks in the 1500-1650 cm⁻¹ region corresponding to the aromatic ring stretches. | |
| Mass Spec (LC-MS) | Molecular Ion Peak | [M+H]⁺ at m/z ≈ 190.96 and [M-H]⁻ at m/z ≈ 188.95, showing a characteristic isotopic pattern (approx. 1:1 ratio for M and M+2 peaks) due to the presence of one bromine atom. |
Synthesis and Reactivity
General Synthetic Approach
The synthesis of 3-Amino-6-bromopyrazin-2(1H)-one is not commonly detailed in standard literature. However, a logical retrosynthetic analysis suggests plausible routes based on established heterocyclic chemistry. A common strategy involves the construction of the pyrazinone ring followed by functional group interconversion.
A potential synthetic workflow could involve the cyclization of an appropriate α-amino acid derivative with a glyoxal derivative, followed by bromination and amination steps, or vice-versa. The specific sequence would be optimized to manage regioselectivity and functional group compatibility.
Caption: A generalized synthetic workflow for 3-Amino-6-bromopyrazin-2(1H)-one.
Core Reactivity and Role as a Synthetic Intermediate
The true value of 3-Amino-6-bromopyrazin-2(1H)-one for drug development professionals lies in its reactivity. The molecule possesses three key functional handles:
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The C6-Bromine Atom: This site is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Sonogashira couplings.[6] This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
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The C3-Amino Group: The primary amine can act as a nucleophile or be derivatized into amides, sulfonamides, or ureas. It can also be a handle for building out linkers, a critical component in modalities like PROTACs (PROteolysis TArgeting Chimeras), which aligns with its classification as a "Protein Degrader Building Block".[1]
-
The N1-Amide Proton: The lactam nitrogen can potentially be alkylated or arylated under appropriate basic conditions, offering another point of diversification.
Caption: Key reactive sites on 3-Amino-6-bromopyrazin-2(1H)-one for derivatization.
Applications in Drug Discovery and Development
The pyrazinone core is a privileged scaffold in medicinal chemistry, appearing in compounds developed as anti-inflammatory agents, such as p38α MAP kinase inhibitors.[2] The specific substitution pattern of 3-Amino-6-bromopyrazin-2(1H)-one makes it an exceptionally useful building block for several cutting-edge therapeutic areas.
-
Protein Degraders (PROTACs): As explicitly noted by suppliers, this molecule is a building block for protein degraders.[1] The amino group can be used to attach a linker connected to an E3 ligase-binding element, while the bromo-position can be coupled to a warhead that binds the protein of interest.
-
Kinase Inhibitors: The pyrazine scaffold is a common feature in kinase inhibitors.[2] The ability to rapidly diversify the C6 position via cross-coupling allows for efficient exploration of the chemical space around the ATP-binding pocket of target kinases.
-
Antimicrobial Agents: Pyrazinamide is a cornerstone of tuberculosis treatment, and novel pyrazinamide derivatives continue to be explored for antimicrobial activity.[7] This building block provides a platform for creating new analogs with potentially improved efficacy or resistance profiles.
Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative, field-proven protocol for a Suzuki-Miyaura reaction, illustrating how this building block can be utilized. Note: This is a general procedure and must be adapted and optimized for specific substrates and scales.
Objective: To couple an arylboronic acid to the C6 position of 3-Amino-6-bromopyrazin-2(1H)-one.
Materials:
-
3-Amino-6-bromopyrazin-2(1H)-one (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried reaction vessel, add 3-Amino-6-bromopyrazin-2(1H)-one, the arylboronic acid, and the base.
-
Degassing: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
As a laboratory chemical, 3-Amino-6-bromopyrazin-2(1H)-one requires careful handling. While a specific, comprehensive safety data sheet (SDS) is the ultimate authority, data from structurally related aminobromopyridines and pyrazines suggest the following precautions.[8][9][10][11]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Inhalation: Avoid breathing dust. Use in a well-ventilated area or a chemical fume hood.[8][11] May cause respiratory irritation.[11]
-
Skin Contact: Avoid contact with skin. May cause skin irritation.[11][12]
-
Eye Contact: Avoid contact with eyes. May cause serious eye irritation.[11]
-
Ingestion: Harmful if swallowed.[8][11] Do not eat, drink, or smoke when using this product.[8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store at recommended temperatures (2-8°C).[4]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
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